molecular formula C9H9N3O B14645958 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 55000-07-2

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B14645958
CAS No.: 55000-07-2
M. Wt: 175.19 g/mol
InChI Key: JGYLMBYTGJIHOV-UHFFFAOYSA-N
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Description

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features an azido group (-N₃) attached to a benzene ring, with a prop-2-en-1-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene typically involves the reaction of 2-[(prop-2-en-1-yl)oxy]benzene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the azido group onto the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide (NaN₃) in DMF.

    Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Cycloaddition Reactions: Alkynes in the presence of a copper(I) catalyst.

Major Products Formed

    Substitution Reactions: Various substituted benzene derivatives.

    Reduction Reactions: 2-[(prop-2-en-1-yl)oxy]aniline.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, such as bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azido-2-[(prop-2-en-1-yloxy)ethoxy]ethane
  • 1-Azido-2-[(prop-2-en-1-yloxy)ethoxy]benzene

Uniqueness

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific structure, which combines an azido group with a prop-2-en-1-yloxy substituent on a benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

55000-07-2

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-azido-2-prop-2-enoxybenzene

InChI

InChI=1S/C9H9N3O/c1-2-7-13-9-6-4-3-5-8(9)11-12-10/h2-6H,1,7H2

InChI Key

JGYLMBYTGJIHOV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1N=[N+]=[N-]

Origin of Product

United States

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